2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide
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Overview
Description
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with appropriate alkylating agents under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Imidazole derivatives: Compounds such as imidazole and its derivatives also show a wide range of biological activities.
Uniqueness
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide is unique due to its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H23N3OS |
---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C13H23N3OS/c1-8(2)11(14)13(17)16(9(3)4)10(5)12-15-6-7-18-12/h6-11H,14H2,1-5H3/t10-,11?/m0/s1 |
InChI Key |
ZHKAVAMWGLKIBG-VUWPPUDQSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N(C(C)C)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C)C(C)C1=NC=CS1)N |
Origin of Product |
United States |
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